

# Application Notes: Using CRISPR-Cas9 to Knockout microRNA-21

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                  |
|----------------|------------------|
| Compound Name: | <i>p18SMI-21</i> |
| Cat. No.:      | <i>B1678138</i>  |

[Get Quote](#)

## Introduction

MicroRNA-21 (miR-21) is a small non-coding RNA that is frequently overexpressed in a wide range of human cancers and is implicated in various pathological processes, including cell proliferation, apoptosis, and invasion.<sup>[1][2]</sup> Its role as an oncogene makes it an attractive target for therapeutic intervention.<sup>[3][4]</sup> The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, enabling the permanent disruption of miR-21 expression by introducing mutations in its genomic locus.<sup>[1][5]</sup> These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CRISPR-Cas9 to knockout miR-21.

## Principle

The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic target, in this case, the pre-miR-21 sequence.<sup>[5]</sup> The Cas9 protein induces a double-strand break (DSB) in the DNA, which is then repaired by the cell's natural repair mechanisms, primarily through the error-prone non-homologous end joining (NHEJ) pathway.<sup>[6]</sup> This often results in small insertions or deletions (indels) that can disrupt the structure of the pre-miR-21 hairpin and consequently abolish the production of mature miR-21.<sup>[7][8]</sup>

## Applications

The knockout of miR-21 using CRISPR-Cas9 has numerous applications in research and drug development:

- Functional Analysis: Elucidating the precise roles of miR-21 in various biological processes by observing the phenotypic changes after its ablation.[7][8]
- Target Validation: Confirming the downstream targets of miR-21 and their involvement in signaling pathways.[1][9]
- Therapeutic Development: Investigating the potential of miR-21 knockout as a therapeutic strategy for cancer and other diseases.[1][10]
- Drug Resistance Studies: Understanding the role of miR-21 in conferring resistance to chemotherapeutic agents.[7][10]

## Experimental Workflow

The overall workflow for miR-21 knockout using CRISPR-Cas9 involves several key steps, from gRNA design to functional analysis of the knockout cells.



[Click to download full resolution via product page](#)

**Figure 1:** Experimental workflow for CRISPR-Cas9 mediated knockout of miR-21.

## Data Presentation

The following tables summarize quantitative data from studies that have successfully knocked out miR-21 using CRISPR-Cas9.

## Table 1: Knockout Efficiency and Impact on miR-21 Expression

| Cell Line                      | Method of Delivery      | Validation Method       | Knockout Efficiency / Reduction in miR-21 Expression          | Reference |
|--------------------------------|-------------------------|-------------------------|---------------------------------------------------------------|-----------|
| Ovarian Cancer (SKOV3, OVCAR3) | Lentiviral Transduction | qRT-PCR                 | Significantly reduced with all four gRNAs                     | [7]       |
| Glioma (GL261, CT2A, U87)      | Plasmid Transfection    | TaqMan qRT-PCR          | Significant decrease in miR-21 levels                         | [1]       |
| HEK293                         | Plasmid Transfection    | T7 Endonuclease I Assay | Cleavage frequency of 16.7%, 18.9%, and 22.4% for three gRNAs | [11]      |
| Lung Cancer (A549)             | Lentiviral Transduction | qRT-PCR                 | Significant reduction in miR-21 levels                        | [12]      |

**Table 2: Phenotypic Effects of miR-21 Knockout**

| Cell Line                         | Phenotypic Change                                   | Quantitative Effect                       | Reference |
|-----------------------------------|-----------------------------------------------------|-------------------------------------------|-----------|
| Ovarian Cancer<br>(SKOV3, OVCAR3) | Reduced Cell Proliferation                          | Significant reduction compared to control | [7][12]   |
| Ovarian Cancer<br>(SKOV3, OVCAR3) | Reduced Cell Migration & Invasion                   | Significant reduction compared to control | [7][12]   |
| Glioma (GL261,<br>CT2A, U87)      | Reduced Cell Proliferation, Migration & Invasion    | Significant reduction in vitro            | [1]       |
| Lung Cancer (A549)                | Reduced Proliferation, Migration & Colony Formation | Significant reduction compared to control | [10][12]  |
| Hematopoietic Stem Cells          | Increased number of long-term HSCs                  | Marked increase in the BM                 | [13]      |

**Table 3: Upregulation of miR-21 Target Gene Expression Post-Knockout**

| Cell Line                         | Target Gene                               | Method of Analysis | Fold Change in Expression                 | Reference |
|-----------------------------------|-------------------------------------------|--------------------|-------------------------------------------|-----------|
| Ovarian Cancer<br>(SKOV3, OVCAR3) | PDCD4                                     | Western Blot       | Upregulated                               | [7]       |
| Ovarian Cancer<br>(SKOV3, OVCAR3) | SPRY2                                     | Western Blot       | Upregulated                               | [7]       |
| Glioma (GL261)                    | Cdc25a, Cxcl10, Krit1, Smad7, Stat3, Cdk6 | qRT-PCR            | Enhanced levels of miR-21 regulated mRNAs | [1]       |
| Lung Cancer (A549)                | PTEN                                      | Western Blot       | Increased expression                      | [10][12]  |
| Lung Cancer (A549)                | PDCD4                                     | Western Blot       | Increased expression                      | [10][12]  |

## Signaling Pathways Affected by miR-21 Knockout

miR-21 is a critical regulator of several key signaling pathways involved in cancer progression. Its knockout leads to the modulation of these pathways, primarily through the upregulation of its direct targets.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CRISPR-Cas knockout of miR21 reduces glioma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of the miR-21 allele elevates the expression of its target genes and reduces tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MicroRNA-21 and its impact on signaling pathways in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional knockout of a microRNA using CRISPR-Cas9 [horizontdiscovery.com]
- 6. Frontiers | Efficient deletion of microRNAs using CRISPR/Cas9 with dual guide RNAs [frontiersin.org]
- 7. Lentiviral CRISPR/Cas9 vector mediated miR-21 gene editing inhibits the epithelial to mesenchymal transition in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lentiviral CRISPR/Cas9 vector mediated miR-21 gene editing inhibits the epithelial to mesenchymal transition in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of miR-21 targets in breast cancer cells using a quantitative proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring miR-21 Knock-Out Using CRISPR/Cas as a Treatment for Lung Cancer [digibug.ugr.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MicroRNA-21 maintains hematopoietic stem cell homeostasis through sustaining the nuclear factor-B signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Using CRISPR-Cas9 to Knockout microRNA-21]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678138#using-crispr-cas9-to-knockout-microrna-21]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)